5-Fluoro-2-hydroxypyrimidine

Description

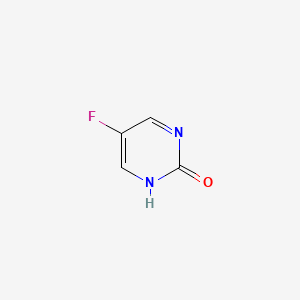

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPABFFGQPLJKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174067 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022-78-8, 214290-48-9 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2(1H)-pyrimidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-pyrimidin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROPYRIMIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXI7T1BI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Fluorination in Pyrimidine Chemistry

An In-Depth Technical Guide to 5-Fluoro-2-hydroxypyrimidine: Properties, Reactivity, and Applications

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] this compound (CAS: 2022-78-8), also known as 5-Fluoro-2(1H)-pyrimidinone, is a prime exemplar of a fluorinated pyrimidine building block.[3][4] It serves not only as a versatile intermediate for more complex active pharmaceutical ingredients (APIs) but also functions as an oral prodrug for the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).[4]

This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and applications of this compound, tailored for researchers, chemists, and drug development professionals.

Part 1: Core Molecular and Physical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in research and development.

Structure and Tautomerism

This compound exists as a dynamic equilibrium between two principal tautomeric forms: the aromatic hydroxy form (enol) and the non-aromatic pyrimidone form (keto).[5][6] In solid state and in polar solvents, the pyrimidone form is generally favored due to its ability to form stable intermolecular hydrogen-bonded dimers.[7] This equilibrium is a crucial determinant of its reactivity and biological interactions.

Caption: Tautomeric equilibrium of this compound.

The choice of reaction conditions can selectively favor one tautomer, thereby directing the regioselectivity of subsequent chemical transformations. For instance, O-alkylation might be achieved under conditions that favor the hydroxy tautomer, while N-alkylation would proceed from the pyrimidone form.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 2022-78-8 | [4] |

| Molecular Formula | C₄H₃FN₂O | [4][6] |

| Molecular Weight | 114.08 g/mol | [4][6] |

| Appearance | Solid | [3][4] |

| Melting Point | 170-174 °C | [3][4][8] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [3][8] |

| pKa | 7.39 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble (359 g/L at 25 °C) | [6] |

| SMILES String | Oc1ncc(F)cn1 | [4] |

| InChI Key | HPABFFGQPLJKBP-UHFFFAOYSA-N | [4] |

Part 2: Synthesis and Reactivity

As a key building block, the synthesis of this compound and its subsequent chemical transformations are of high interest.

Synthetic Pathway

A common and industrially viable route to this compound involves a two-step process starting from 2,4-dichloro-5-fluoropyrimidine.[9] This method is advantageous due to its simple route, accessible starting materials, and mild reaction conditions.[9]

Workflow: Synthesis of this compound

Caption: Synthetic route from 2,4-dichloro-5-fluoropyrimidine.

Experimental Protocol: Synthesis from 2,4-Dichloro-5-fluoropyrimidine [9]

-

Step 1: Selective Reduction to 2-Chloro-5-fluoropyrimidine

-

To a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., an alcohol or ether), add a reducing agent. The choice of agent is critical for selectivity at the C4 position.

-

Metal Reduction: Use a metal powder like zinc or iron in the presence of an acid (e.g., acetic acid).

-

Hydrogenolysis: Use a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

-

-

Maintain the reaction temperature as specified by the chosen reduction method, typically ranging from room temperature to gentle heating.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, filter off the catalyst or metal residues. Remove the solvent under reduced pressure to yield crude 2-chloro-5-fluoropyrimidine.

-

-

Step 2: Hydrolysis to this compound

-

Dissolve the crude 2-chloro-5-fluoropyrimidine from Step 1 in an appropriate aqueous medium.

-

Acidic Hydrolysis: Use an aqueous solution of a strong acid like HCl or H₂SO₄.

-

Alkaline Hydrolysis: Use an aqueous solution of a base like NaOH or KOH.

-

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC for the disappearance of the intermediate.

-

After completion, cool the reaction mixture.

-

Adjust the pH to near neutral to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

-

Key Chemical Transformations

The hydroxyl group (in its pyrimidone form) is a versatile handle for further functionalization. A primary and highly useful reaction is its conversion to a chloro group, creating an excellent leaving group for subsequent nucleophilic substitution reactions.

Reaction: Conversion to 2-Chloro-5-fluoropyrimidine

Caption: Chlorination of the 2-hydroxy group using POCl₃.

This transformation is pivotal for synthesizing a wide range of 2-substituted-5-fluoropyrimidines, which are common motifs in pharmacologically active compounds.[4][5]

Part 3: Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a prodrug.

Prodrug of 5-Fluorouracil (5-FU)

This compound (also referred to as 5-Fluoro-Pyrimidinone or 5FP in this context) is an oral prodrug of the potent anticancer agent 5-Fluorouracil (5-FU).[4] The in-vivo conversion is mediated by the enzyme hepatic aldehyde oxidase.

This prodrug strategy offers several potential advantages over direct administration of 5-FU:

-

Improved Oral Bioavailability: Bypassing issues related to 5-FU's own absorption and metabolism.

-

Modified Pharmacokinetics: Potentially leading to sustained release of the active drug, which can improve the therapeutic window.

-

Targeted Activation: Conversion by a specific enzyme (hepatic aldehyde oxidase) can influence the distribution of the active drug.

Preclinical studies have demonstrated the anti-tumor activity of 5FP against various cancer models, validating its mechanism as an effective delivery system for 5-FU.[4]

Part 4: Spectroscopic Characterization

While specific spectra should be obtained for each batch, the expected NMR features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show signals for the two protons on the pyrimidine ring. The proton at the C6 position will likely appear as a doublet due to coupling with the adjacent fluorine atom. The proton at the C4 position would also be a doublet. A broad singlet corresponding to the N-H proton of the pyrimidone tautomer would also be present, and its chemical shift would be sensitive to solvent and concentration.

-

¹³C NMR: Four distinct carbon signals are expected. The C-F coupling will be observable, with the signal for C5 appearing as a large doublet.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the C5 position. 19F NMR is particularly useful for assessing the purity of fluorinated compounds.[10]

Part 5: Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as harmful and an irritant.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][6] | |

| Skin Irritation (Category 2) | H315: Causes skin irritation[4][6] | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[4][6] | |

| STOT SE (Category 3) | H335: May cause respiratory irritation[4][6] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[4][11] A dust mask (e.g., N95) is recommended when handling the solid powder.[4]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

-

Storage: Store in a tightly closed container in a cool, dry place (recommended storage temperature 2-8°C).[3]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[11]

References

- Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Google Patents (CN101314594B).

-

5-Fluoro-2-hydroxypyridine: Bulk Purchase & Custom Synthesis Options . ChemBeaver. Available from: [Link]

-

This compound | CAS#:2022-78-8 . Chemsrc. Available from: [Link]

-

5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy . PMC - NIH. Available from: [Link]

- Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole. Google Patents (CN102190628A).

-

5-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2762864 . PubChem - NIH. Available from: [Link]

-

DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review *. Asian Journal of Physics. Available from: [Link]

-

The Role of 2-Fluoro-5-hydroxypyridine in Modern Drug Synthesis . ChemBeaver. Available from: [Link]

-

Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives . The Journal of Physical Chemistry - ACS Publications. Available from: [Link]

-

2-Fluoro-5-hydroxypyridine: A Key Fluorinated Building Block for Innovation . ChemBeaver. Available from: [Link]

-

5-Fluoropyrimidine | C4H3FN2 | CID 69605 . PubChem - NIH. Available from: [Link]

-

1 H NMR spectra of compound 2 . ResearchGate. Available from: [Link]

-

2-Hydroxypyridine-Tautomerism . ChemTube3D. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 2022-78-8 [amp.chemicalbook.com]

- 4. This compound 97 2022-78-8 [sigmaaldrich.com]

- 5. This compound | 2022-78-8 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. echemi.com [echemi.com]

- 9. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

- 10. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-Fluoro-2-hydroxypyrimidine synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of 5-Fluoro-2-hydroxypyrimidine

Authored by a Senior Application Scientist

Abstract

This compound, also known as 5-fluoro-2(1H)-pyrimidinone, is a pivotal heterocyclic intermediate in the pharmaceutical industry. Its structural motif is a cornerstone for the synthesis of various high-value active pharmaceutical ingredients (APIs), most notably in the realm of anticancer and antifungal therapies such as 5-Fluorouracil (5-FU) and 5-Fluorocytosine.[1][2] The precise introduction of a fluorine atom at the C5 position of the pyrimidine ring imparts unique biochemical properties, significantly enhancing the therapeutic efficacy of its derivatives. This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, followed by a detailed protocol for its purification to meet stringent pharmaceutical quality standards. We will delve into the underlying chemical principles, process optimization, and analytical validation required for its successful preparation.

Strategic Approach to Synthesis: Rationale and Pathway Selection

While several synthetic avenues to fluorinated pyrimidines exist, a particularly effective and industrially viable route commences with 2,4-dichloro-5-fluoropyrimidine. This starting material is readily accessible and offers a regioselective handle for chemical manipulation. The core strategy involves a two-step sequence:

-

Selective Dechlorination/Reduction: The chlorine atom at the C4 position is more susceptible to nucleophilic substitution and reduction compared to the one at the C2 position. This differential reactivity is exploited to selectively remove the C4-chloro group, yielding 2-chloro-5-fluoropyrimidine.

-

Hydrolysis: The remaining C2-chloro group is then hydrolyzed to a hydroxyl group, affording the target molecule, this compound.

This pathway is advantageous due to its straightforward execution, use of accessible reagents, and amenability to large-scale production.[3]

Visualizing the Synthesis Pathway

The logical flow of this synthetic strategy is depicted below.

Caption: Synthetic route from 2,4-dichloro-5-fluoropyrimidine.

Detailed Experimental Protocols

The following sections provide actionable, step-by-step protocols for the synthesis and purification of this compound.

Protocol 1: Synthesis via Hydrolysis of 2-Chloro-5-fluoropyrimidine

This protocol is adapted from established methodologies for the selective reduction and hydrolysis of dichlorofluoropyrimidines.[3]

Step A: Selective Reduction of 2,4-Dichloro-5-fluoropyrimidine

-

Reactor Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-dichloro-5-fluoropyrimidine (1 mole equivalent).

-

Solvent Addition: Add a suitable solvent such as ethanol or isopropanol.

-

Reductant Addition: Introduce a reducing agent. A common method is metal reduction, for example, using zinc dust (1.1-1.5 mole equivalents) in the presence of a proton source like acetic acid. Alternatively, catalytic hydrogenation (hydrogenolysis) can be employed.

-

Reaction Execution: Stir the mixture at a controlled temperature. The reaction is typically exothermic and may require initial cooling. After the initial exotherm subsides, the reaction can be gently heated (e.g., 40-60 °C) to ensure completion.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the metal residues. The filtrate, containing 2-chloro-5-fluoropyrimidine, can be concentrated under reduced pressure. For many applications, this intermediate can be carried forward to the next step without rigorous purification.

Step B: Hydrolysis of 2-Chloro-5-fluoropyrimidine

-

Reactor Setup: Charge the crude or purified 2-chloro-5-fluoropyrimidine (1 mole equivalent) into a reactor suitable for heating under reflux.

-

Hydrolysis Medium: Add an aqueous solution for hydrolysis. Both acidic and alkaline conditions are effective.[3]

-

Alkaline Hydrolysis: Use an aqueous solution of sodium hydroxide or potassium hydroxide (1.1-1.5 mole equivalents). This is often preferred for its cleaner reaction profile.

-

Acidic Hydrolysis: Use an aqueous solution of a strong acid like hydrochloric or sulfuric acid.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the disappearance of the 2-chloro-5-fluoropyrimidine intermediate by TLC or HPLC.

-

Isolation of Crude Product:

-

After alkaline hydrolysis, cool the reaction mixture to room temperature. Carefully neutralize the solution by adding a strong acid (e.g., HCl) to a pH of 7-8. The product will precipitate out of the solution.

-

After acidic hydrolysis, cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

-

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. The resulting solid is the crude this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, based on the principle that the solubility of a compound in a solvent increases with temperature.[4]

Step A: Solvent Selection

The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.[5] For this compound, a mixture of ethanol and water or isopropanol and water is often effective. The compound exhibits good solubility in hot water.

Step B: Recrystallization Procedure

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., deionized water). Heat the mixture to boiling with stirring to dissolve the solid completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot gravity filtration to remove the carbon.[4]

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Visualizing the Purification Workflow

The general process for purifying the synthesized product is outlined below.

Caption: General workflow for the purification of the final product.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. Standard analytical techniques should be employed.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₃FN₂O | [6][7] |

| Molecular Weight | 114.08 g/mol | [6][7][8] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 170-174 °C | [7] |

| Purity (by HPLC) | ≥ 99% | [9] |

| Solubility | Sparingly soluble in water | [6] |

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) and UV detection (around 265 nm) can effectively separate the product from impurities.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2,4-dichloro-5-fluoropyrimidine: Corrosive and an irritant. Handle with care.

-

Acids and Bases: Strong acids (HCl) and bases (NaOH) are corrosive and can cause severe burns.

-

Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

-

This compound: May cause skin and eye irritation. It is classified as an acute toxicant if swallowed.[7][10]

Conclusion

The synthesis of this compound via selective reduction of 2,4-dichloro-5-fluoropyrimidine followed by hydrolysis represents a reliable and scalable method for producing this key pharmaceutical intermediate. The success of the overall process hinges not only on the careful execution of the synthesis but also on a well-designed purification strategy, typically involving recrystallization, to achieve the high purity required for subsequent API manufacturing. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of fluorinated heterocycles.

References

-

PrepChem.com . Synthesis of 5-fluorocytosine. [Link]

- Google Patents.

-

Medicines for All institute (M4ALL) - Virginia Commonwealth University . Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

-

Journal of the Chemical Society, Chemical Communications (RSC Publishing) . A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite. [Link]

- Google Patents. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.

- Google Patents.

- Google Patents. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine.

- Google Patents. US3682917A - Method for producing 5-fluorouracil.

-

MDPI . Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]

-

Dissertation . Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. [Link]

-

Dissertation . Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

-

ResearchGate . Synthesis of 2-amino-5-fluoropyridine. [Link]

-

PMC - NIH . Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. [Link]

- Google Patents.

- Google Patents. CN104447576A - Method for preparing 5-fluorouracil.

- Google Patents.

-

Mettler Toledo . Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Chemistry LibreTexts . Recrystallization. [Link]

-

Journal of Applied Pharmaceutical Science . The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

-

Semantic Scholar . 5-Fluorouracil Derivatives. I. The Synthesis of 1-Carbamoyl-5-fluorouracils. [Link]

-

ResearchGate . Synthesis and purification of [2-13C]-5-fluorouracil | Request PDF. [Link]

-

SciSpace . Asian Journal of Chemistry. [Link]

-

PubMed . The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. [Link]

-

ResearchGate . What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

- Google Patents.

Sources

- 1. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 3. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mt.com [mt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-羟基-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

The Core Mechanism of 5-Fluoro-2-hydroxypyrimidine: A Technical Guide for Researchers

Introduction: Unveiling a Prodrug's Potential

5-Fluoro-2-hydroxypyrimidine, also known as 5-Fluoro-2(1H)-pyrimidone, is a fluorinated pyrimidine analog that serves as a prodrug for the widely used chemotherapeutic agent, 5-fluorouracil (5-FU).[1][2] Its significance in oncology and drug development lies in its potential for improved oral bioavailability and targeted activation, offering a strategic advantage over the direct administration of 5-FU.[2] This guide provides an in-depth exploration of the intricate mechanism of action of this compound, from its initial conversion to its ultimate cytotoxic effects on cancer cells. Understanding these core mechanisms is paramount for researchers and drug development professionals seeking to optimize its therapeutic efficacy and develop novel anticancer strategies.

Part 1: The Bioactivation Cascade: From Prodrug to Active Metabolites

The journey of this compound from an inactive prodrug to a potent anticancer agent involves a multi-step enzymatic conversion process. This bioactivation is a critical determinant of its therapeutic activity.

Initial Conversion to 5-Fluorouracil (5-FU)

This compound is converted to the active cytotoxic drug, 5-fluorouracil (5-FU), primarily by the action of hepatic aldehyde oxidase.[1][2] This initial conversion is a key step that unleashes the therapeutic potential of the prodrug.

The Metabolic Crossroads of 5-FU

Once formed, 5-FU enters the complex intracellular metabolic pathways, where it is converted into three key active metabolites that are the ultimate effectors of its anticancer activity.[3][4][5] These are:

-

Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.

-

Fluorodeoxyuridine triphosphate (FdUTP): A fraudulent nucleotide that gets incorporated into DNA.

-

Fluorouridine triphosphate (FUTP): A fraudulent nucleotide that gets incorporated into RNA.

The anabolic conversion of 5-FU to these active metabolites can occur via two main pathways:

-

The Orotate Phosphoribosyltransferase (OPRT) Pathway: 5-FU is directly converted to fluorouridine monophosphate (FUMP) by OPRT. FUMP is then further phosphorylated to fluorouridine diphosphate (FUDP) and subsequently to the active metabolite FUTP. FUDP can also be converted by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then dephosphorylated to FdUMP or phosphorylated to FdUTP.[4][6][7]

-

The Thymidine Phosphorylase (TP) and Thymidine Kinase (TK) Pathway: 5-FU is converted to fluorodeoxyuridine (FUDR) by thymidine phosphorylase. FUDR is then phosphorylated by thymidine kinase to form the active metabolite FdUMP.[4][6][7]

The following diagram illustrates the metabolic activation of 5-FU:

Caption: Mechanism of Thymidylate Synthase (TS) inhibition by FdUMP.

DNA Damage: The Role of FdUTP

Beyond the inhibition of TS, 5-FU exerts its cytotoxicity through the incorporation of its metabolite, fluorodeoxyuridine triphosphate (FdUTP), into DNA. [4][8][9]DNA polymerases can mistakenly incorporate FdUTP in place of deoxythymidine triphosphate (dTTP) during DNA replication and repair. [8][10]The presence of this fraudulent nucleotide in the DNA strand can lead to DNA fragmentation and instability, ultimately triggering apoptosis. [11] Furthermore, the inhibition of TS by FdUMP leads to an accumulation of dUMP, which can be phosphorylated to deoxyuridine triphosphate (dUTP). [12]The increased dUTP/dTTP ratio promotes the misincorporation of uracil into DNA. [9]The subsequent attempts by the cell to repair this damage through base excision repair can lead to futile cycles of repair and DNA strand breaks, contributing to the overall DNA damage. [9]

RNA Dysfunction: The Impact of FUTP

The third arm of 5-FU's cytotoxic mechanism involves the incorporation of fluorouridine triphosphate (FUTP) into various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). [4][13][14]This incorporation can have profound consequences on RNA processing and function. [4][15]For instance, the presence of FUTP in pre-rRNA can impair its maturation, and its incorporation into small nuclear RNA (snRNA) can disrupt pre-mRNA splicing. [15]The cumulative effect of these RNA-related defects is the disruption of protein synthesis and overall cellular function, contributing significantly to the cytotoxicity of 5-FU. [11][16]

Part 3: Experimental Validation: A Protocol for Thymidylate Synthase Inhibition Assay

To empirically validate the primary mechanism of action of this compound, a thymidylate synthase (TS) inhibition assay is a cornerstone experiment. This protocol outlines a common method for assessing TS activity in cell lysates.

Principle of the Assay

The assay measures the conversion of [5-³H]dUMP to [³H]H₂O, a reaction catalyzed by TS. The amount of tritium released is directly proportional to the TS activity. By comparing the activity in the presence and absence of the active metabolite, FdUMP (derived from this compound), the inhibitory effect can be quantified. [17]

Materials and Reagents

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., Bradford or BCA)

-

[5-³H]deoxyuridine monophosphate ([³H]dUMP)

-

Deoxyuridine monophosphate (dUMP)

-

5,10-methylenetetrahydrofolate (CH2THF)

-

FdUMP (as the active inhibitor)

-

Activated charcoal suspension

-

Scintillation cocktail

-

Liquid scintillation counter

Step-by-Step Methodology

-

Cell Culture and Lysate Preparation:

-

Culture the chosen cancer cell line to approximately 80-90% confluency.

-

Treat cells with varying concentrations of this compound for a predetermined time to allow for its conversion to active metabolites.

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins, including TS.

-

Determine the protein concentration of the lysate.

-

-

Thymidylate Synthase Reaction:

-

Prepare a reaction mixture containing assay buffer, CH2THF, and [³H]dUMP.

-

For the inhibition experiment, pre-incubate the cell lysate with varying concentrations of FdUMP.

-

Initiate the reaction by adding a specific amount of cell lysate (protein) to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [³H]dUMP.

-

Centrifuge the mixture to pellet the charcoal.

-

Carefully transfer the supernatant, which contains the released [³H]H₂O, to a scintillation vial.

-

Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the TS activity as picomoles of [³H]H₂O released per minute per milligram of protein.

-

Plot the TS activity against the concentration of FdUMP to determine the IC50 value (the concentration of inhibitor required to reduce TS activity by 50%).

-

Experimental Workflow Diagram

Caption: Experimental workflow for the Thymidylate Synthase (TS) inhibition assay.

Part 4: Methods for Analyzing DNA and RNA Damage

To provide a comprehensive understanding of the multifaceted mechanism of this compound, it is crucial to assess its impact on nucleic acid integrity. A variety of well-established techniques can be employed to detect and quantify DNA and RNA damage induced by its active metabolites.

Analysis of DNA Damage

-

Comet Assay (Single-Cell Gel Electrophoresis): This sensitive technique is widely used to detect DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail," the length and intensity of which are proportional to the extent of DNA damage. [18]* γ-H2AX Immunofluorescence: Phosphorylation of the histone variant H2AX to form γ-H2AX is an early cellular response to DNA double-strand breaks. Immunostaining for γ-H2AX allows for the visualization and quantification of these lesions within the cell nucleus.

-

Mass Spectrometry-based Methods: Liquid chromatography-mass spectrometry (LC-MS) can be used to directly detect and quantify the incorporation of FdUTP and uracil into the DNA backbone, providing a precise measure of DNA adducts. [18]

Analysis of RNA Damage and Dysfunction

-

Analysis of RNA Integrity: The integrity of total RNA can be assessed using capillary electrophoresis-based systems (e.g., Agilent Bioanalyzer). The incorporation of FUTP can lead to RNA degradation, which would be reflected in a lower RNA Integrity Number (RIN).

-

Quantitative Real-Time PCR (qRT-PCR): The impact of FUTP incorporation on RNA function can be indirectly assessed by measuring changes in gene expression levels of key cellular pathways.

-

RNA Sequencing (RNA-Seq): High-throughput sequencing of the transcriptome can provide a global view of the effects of FUTP incorporation on RNA processing, including splicing errors and changes in RNA stability.

-

Mass Spectrometry-based Analysis of RNA Modifications: Similar to DNA analysis, LC-MS can be adapted to detect and quantify the incorporation of FUTP into different RNA species.

Conclusion: A Multifaceted Approach to Cancer Therapy

The mechanism of action of this compound is a compelling example of a prodrug strategy that leverages the cell's own metabolic machinery to unleash a potent, multi-pronged attack on cancer cells. Its efficacy stems from the coordinated actions of its three active metabolites, which collectively disrupt DNA synthesis, compromise DNA integrity, and induce widespread RNA dysfunction. A thorough understanding of these intricate mechanisms, coupled with robust experimental validation, is essential for the continued development and optimization of this and other fluoropyrimidine-based therapies in the fight against cancer.

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews cancer, 3(5), 330-338. [Link]

-

Fluorouracil. (2023, October 26). In Wikipedia. [Link]

-

Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., Johnston, P. G., van Groeningen, C. J., & Pinedo, H. M. (2002). Mechanisms of action of FdUMP:[19] metabolite activation and thymidylate synthase inhibition. International journal of oncology, 20(4), 823-829. [Link]

-

Zhang, N., Yin, Y., Xu, J., & Chen, W. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551-1569. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330–338. [Link]

-

Yoshida, Y., Ogura, K., & Miyamoto, K. (2010). 5-FU metabolism in cancer and orally-administrable 5-FU drugs. Cancer biology & therapy, 10(1), 7-10. [Link]

-

5-fluorouracil metabolism: 5-fluorouracil is converted to three main metabolites. (n.d.). ResearchGate. [Link]

-

Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., Johnston, P. G., van Groeningen, C. J., & Pinedo, H. M. (2002). Mechanisms of action of FdUMP:[19] metabolite activation and thymidylate synthase inhibition. International Journal of Oncology, 20(4), 823-829. [Link]

-

Fluoropyrimidine Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

-

Simplified schematic of the intracellular conversion of 5-FU to FdUMP. (n.d.). ResearchGate. [Link]

-

Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP [19]Is Highly Effective Against Acute Lymphoblastic Leukemia. (2012). Blood, 120(21), 1505. [Link]

-

The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. (2018). Oncology Letters, 15(6), 9849-9856. [Link]

-

Mechanism of thymidylate synthase inhibition by 5-fluorouracil. (n.d.). ResearchGate. [Link]

-

van der Wilt, C. L., Smid, K., Aherne, G. W., Noordhuis, P., & Peters, G. J. (1997). Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin. Seminars in oncology, 24(2 Suppl 6), S6-1-S6-8. [Link]

-

This compound. (n.d.). Chemsrc. [Link]

-

An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types. (2017). Cell reports, 21(5), 1339-1352. [Link]

-

Wyatt, M. D., & Wilson, D. M. (2009). Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination. Molecular cancer research : MCR, 7(8), 1388–1397. [Link]

-

Aressy, B., & St-Germain, J. R. (2014). 5-Fluorouracil affects assembly of stress granules based on RNA incorporation. Nucleic acids research, 42(10), 6571–6581. [Link]

-

dUTPase inhibition augments replication defects of 5-Fluorouracil. (2018). Oncotarget, 9(45), 27725–27738. [Link]

-

Mechanism of 5-FU-induced DNA damage. (n.d.). ResearchGate. [Link]

-

5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers. (n.d.). ResearchGate. [Link]

-

Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. (2022). Cancers, 14(3), 821. [Link]

-

Thorn, C. F., Marsh, S., Carrillo, M. W., McLeod, H. L., Klein, T. E., & Altman, R. B. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 21(4), 237–242. [Link]

-

al-Razzak, Z., Baccanari, D. P., Davis, S. T., & Tandon, M. (1995). 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. Journal of medicinal chemistry, 38(18), 3611–3619. [Link]

-

Wyatt, M. D., & Wilson, D. M., 3rd (2009). Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination. Molecular cancer research : MCR, 7(8), 1388–1397. [Link]

-

de Groot, M. J., van der Wilt, C. L., & Peters, G. J. (2013). Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells. Methods in molecular biology (Clifton, N.J.), 961, 219–230. [Link]

-

Ikenaka, K., Shirasaka, T., Kitano, S., & Fujii, S. (1990). Enzymatic conversion of 5-fluoro-2'-deoxyuridine to 5-fluorouracil or 5-fluoro-2'-deoxyuridine 5'-monophosphate in human tissues. Anticancer research, 10(3), 779–783. [Link]

-

A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate. (2021). Cancers, 13(16), 4086. [Link]

-

Novel mass spectrometry-based assay for thymidylate synthase activity. (2024). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1232, 124032. [Link]

-

Matsuoka, H., Ueo, H., Sugimachi, K., & Akiyoshi, T. (1992). Preliminary evidence that incorporation of 5-fluorouracil into RNA correlates with antitumor response. Cancer investigation, 10(4), 265–269. [Link]

-

What is the mechanism of 5-Fluorodeoxyuridine?. (2024, July 17). Patsnap Synapse. [Link]

-

Expression, purification and activity assay of recombinant human thymidylate synthase. (n.d.). ResearchGate. [Link]

-

Synthesis of 5-Fluoropyrimidine Nucleotides as Sensitive NMR Probes of RNA Structure. (2017). Journal of the American Chemical Society, 139(4), 1635–1642. [Link]

-

Harris, B. E., Manning, B. W., Federle, T. W., & Diasio, R. B. (1986). Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora. Antimicrobial agents and chemotherapy, 29(1), 44–48. [Link]

-

This compound (97%). (n.d.). Amerigo Scientific. [Link]

-

Martino, R., Gilard, V., Desmoulin, F., & Malet-Martino, M. (2003). The prodrugs of 5-fluorouracil. Current medicinal chemistry. Anti-cancer agents, 3(2), 119–137. [Link]

-

5-Fluoro-2-hydroxypyridine. (n.d.). PubChem. [Link]

-

Strategies for the evaluation of DNA damage and repair mechanisms in cancer. (2015). Oncology letters, 10(3), 1295–1302. [Link]

-

Chemical Approaches To Analyzing RNA Structure Transcriptome-Wide. (2018). Biochemistry, 57(3), 253–263. [Link]

-

RNA damage. (2025, February 20). Gene Center Munich. [Link]

-

Investigating the Role of RNA-Binding Proteins in Tumor Response to DNA Damage-Inducing Chemotherapy. (2020). DSpace@MIT. [Link]

-

Enzymatic conversion of 5'-phosphate-terminated RNA to 5'-di- and triphosphate-terminated RNA. (1980). Proceedings of the National Academy of Sciences of the United States of America, 77(8), 4544–4548. [Link]

- Preparation method for 2-hydroxyl-5-fluorine pyrimidine. (2011).

Sources

- 1. This compound | CAS#:2022-78-8 | Chemsrc [chemsrc.com]

- 2. 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dUTPase inhibition augments replication defects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preliminary evidence that incorporation of 5-fluorouracil into RNA correlates with antitumor response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

An In-depth Technical Guide on the Enzymatic Conversion of 5-Fluoro-2-hydroxypyrimidine to 5-Fluorouracil (5-FU)

This guide provides a comprehensive overview of the enzymatic pathways and methodologies for the conversion of pyrimidine precursors to the potent chemotherapeutic agent, 5-Fluorouracil (5-FU). While the direct enzymatic conversion of 5-Fluoro-2-hydroxypyrimidine to 5-FU is not extensively documented in mainstream literature, this document will explore the relevant and well-characterized enzymatic reactions within the pyrimidine salvage pathway that are central to the synthesis and activation of 5-FU from its analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development and biocatalysis.

Introduction: The Significance of 5-Fluorouracil and its Enzymatic Synthesis

5-Fluorouracil (5-FU), first synthesized in 1957, is a cornerstone of chemotherapy for a variety of solid tumors, including colorectal, breast, and gastric cancers[1][2]. As a pyrimidine analogue, its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines, thereby disrupting DNA replication and repair in rapidly dividing cancer cells[3][4]. The metabolic activation of 5-FU is a complex process mediated by several enzymes, which convert it into its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP)[3][5].

The chemical synthesis of 5-FU can be complex and may involve hazardous reagents[6][7][8]. Consequently, enzymatic and biocatalytic approaches for the synthesis of 5-FU and its derivatives are of significant interest. These methods offer the potential for higher specificity, milder reaction conditions, and a more environmentally benign process. This guide will delve into the key enzymes of the pyrimidine salvage pathway that can be harnessed for the production of 5-FU from its precursors.

The Pyrimidine Salvage Pathway: A Gateway to 5-FU Synthesis

The pyrimidine salvage pathway is a crucial metabolic route that recycles pyrimidine bases and nucleosides from the degradation of nucleic acids[3][9]. This pathway is less energy-intensive than de novo synthesis and is a key target for many anticancer and antiviral drugs. Several enzymes within this pathway are pivotal for the metabolism and activation of fluoropyrimidines.

Key Enzymes in Fluoropyrimidine Metabolism

The enzymatic conversion of pyrimidine precursors to 5-FU and its subsequent activation is a multi-step process. The primary enzymes of interest are:

-

Uridine Phosphorylase (UPase): This enzyme catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate[10][11][12]. It can also act on 5-FU and its nucleoside derivatives, playing a role in both the activation and degradation of the drug.

-

Pyrimidine Nucleoside Phosphorylase (PyNPase): This class of enzymes catalyzes the conversion of pyrimidine nucleosides to their corresponding bases[13][14][15]. PyNPase is notably involved in the activation of the 5-FU prodrug, capecitabine, by converting it to 5'-deoxy-5-fluorouridine (5'-DFUR) and subsequently to 5-FU[16].

-

Orotate Phosphoribosyltransferase (OPRT): OPRT is a key enzyme in the initial activation of 5-FU, converting it to 5-fluorouridine monophosphate (FUMP)[17][18][19]. The activity of OPRT in tumor cells is often correlated with sensitivity to 5-FU treatment[18].

While the direct conversion of this compound to 5-FU would likely require a hydroxylation step at the C4 position, the aforementioned enzymes are critical for the subsequent and more extensively studied conversions of fluoropyrimidine nucleosides to 5-FU.

Conceptual Enzymatic Pathway for 5-FU Production

The enzymatic production of 5-FU can be conceptualized as a cascade of reactions, starting from a suitable precursor. In the context of converting a pyrimidine base, the pyrimidine salvage pathway offers a viable route.

Caption: Conceptual workflow for the enzymatic conversion of a pyrimidine precursor to 5-FU and its active metabolites.

Experimental Protocols

This section provides detailed methodologies for the enzymatic conversion and analysis of 5-FU from a precursor, focusing on the well-characterized conversion of a nucleoside analogue like 5'-deoxy-5-fluorouridine (5'-DFUR) by Pyrimidine Nucleoside Phosphorylase (PyNPase).

Enzyme Activity Assay for Pyrimidine Nucleoside Phosphorylase (PyNPase)

This protocol is designed to measure the activity of PyNPase in converting a substrate like 5'-DFUR to 5-FU.

Materials:

-

Recombinant or purified PyNPase

-

5'-deoxy-5-fluorouridine (5'-DFUR) substrate solution (10 mM in DMSO)

-

Phosphate buffer (100 mM, pH 7.4)

-

Trichloroacetic acid (TCA), 15% (w/v)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mobile phase for HPLC (e.g., 95% 10 mM ammonium acetate, 5% acetonitrile)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 µL of 100 mM phosphate buffer (pH 7.4), 10 µL of 10 mM 5'-DFUR, and 30 µL of purified water.

-

Enzyme Addition: Initiate the reaction by adding 10 µL of the PyNPase enzyme solution. A control reaction should be prepared with 10 µL of buffer instead of the enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding 50 µL of 15% TCA.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

HPLC Analysis: Analyze the supernatant for the presence of 5-FU using HPLC. The retention times of 5-FU and 5'-DFUR should be predetermined using standards.

-

Quantification: Quantify the amount of 5-FU produced by comparing the peak area to a standard curve. One unit of PyNPase activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of 5-FU per minute under the specified conditions.

Quantitative Data Summary

| Parameter | Value | Reference |

| Enzyme | Pyrimidine Nucleoside Phosphorylase (PyNPase) | [16] |

| Substrate | 5'-deoxy-5-fluorouridine (5'-DFUR) | [16] |

| Product | 5-Fluorouracil (5-FU) | [16] |

| Optimal pH | 7.4 | [20] |

| Optimal Temperature | 37°C | N/A |

| Km for 5-FU (reverse) | ~50 µM (for Uridine Phosphorylase) | [20] |

| Analysis Method | High-Performance Liquid Chromatography (HPLC) | N/A |

In-depth Discussion: Causality and Self-Validation

The choice of PyNPase for the conversion of a nucleoside prodrug to 5-FU is based on its established role in the activation of capecitabine, a widely used oral chemotherapeutic agent. The overexpression of PyNPase in tumor cells has been shown to enhance their sensitivity to 5'-DFUR, demonstrating the direct causal link between enzyme activity and drug activation[16].

The described protocol incorporates a self-validating system through the use of a no-enzyme control. The absence of 5-FU formation in the control reaction validates that the observed conversion is indeed due to the enzymatic activity of PyNPase. Furthermore, the use of HPLC with pure standards for both the substrate and product ensures accurate identification and quantification, adding to the trustworthiness of the results.

Conclusion and Future Directions

The enzymatic synthesis of 5-FU represents a promising alternative to traditional chemical methods. While the direct conversion of this compound to 5-FU requires further investigation to identify a suitable hydroxylating enzyme, the well-characterized enzymes of the pyrimidine salvage pathway provide a robust framework for the production of 5-FU from other precursors. Future research should focus on enzyme discovery and engineering to develop novel biocatalytic cascades for the efficient and sustainable production of this vital anticancer drug. The development of orally bioavailable precursors that are selectively activated by enzymes overexpressed in tumors continues to be a key strategy in reducing the toxic side effects of 5-FU chemotherapy[21].

References

-

A short review on various synthetic routes of Fluorouracil (5-FU) and its remarkable activity as anti-cancer drug. (n.d.). SlideShare. Retrieved from [Link]

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2007). Molecules, 12(4), 890-902. Retrieved from [Link]

-

Naguib, F. N., el Kouni, M. H., & Chu, S. H. (1985). Enzymatic conversion of 5-fluoro-2'-deoxyuridine to 5-fluorouracil or 5-fluoro-2'-deoxyuridine 5'-monophosphate in human tissues. Cancer Research, 45(11 Pt 1), 5405-5412. Retrieved from [Link]

-

Pfeiffer, V., & Schirmer, D. (2021). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8783. Retrieved from [Link]

-

Ghafouri-Fard, S., Abak, A., Tondro, A., Shoorei, H., Fattahi, F., Javadinia, S. A., ... & Taheri, M. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 658636. Retrieved from [Link]

-

Maehara, Y., Nakamura, H., Nakane, Y., Kawai, K., Okita, K., & Tanaka, M. (1989). [Activities of enzymes converting 5-fluorouracil to 5-fluorouridine-5' monophosphate and 5-fluorodeoxyuridine-5' monophosphate in subcultured cell lines and solid tumor tissues]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 16(8 Pt 1), 2617-2621. Retrieved from [Link]

-

Barton, D. H. R., Hesse, R. H., Toh, H. T., & Pechet, M. M. (1972). Convenient synthesis of 5-fluorouracil. The Journal of Organic Chemistry, 37(2), 329-330. Retrieved from [Link]

-

Okabe, H., Arita, S., Yamasaki, M., Ohta, M., & Kitano, S. (2014). Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer. Oncology Letters, 8(5), 2033-2037. Retrieved from [Link]

-

Witz, S., Pan, S., & van Wijk, K. J. (2019). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Plant Physiology, 181(3), 859-875. Retrieved from [Link]

-

Pyrimidine Salvage Pathway: Significance in Cellular Metabolism. (2024, July 2). Go Life Sciences. Retrieved from [Link]

-

Cancer drug precursor designed to reduce toxic side effects. (2022, March 2). The University of Edinburgh. Retrieved from [Link]

-

Woodman, P. W., Sarrif, A. M., & Heidelberger, C. (1980). Specificity of pyrimidine nucleoside phosphorylases and the phosphorolysis of 5-fluoro-2'-deoxyuridine. Cancer Research, 40(2), 507-511. Retrieved from [Link]

-

Incorporation of 5-Fluorouracil into the Pyrimidine Pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

Cao, D., Nimmakayalu, M. A., Wang, F., & Pizzorno, G. (2002). Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation. Current Medicinal Chemistry, 9(8), 817-827. Retrieved from [Link]

-

Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2023). International Journal of Molecular Sciences, 24(13), 10795. Retrieved from [Link]

-

The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. (2009). Journal of Chemical Research, 2009(4), 262-264. Retrieved from [Link]

-

Zocchi, E., Guida, L., Benatti, U., & De Flora, A. (1989). Conversion of encapsulated 5-fluoro-2'-deoxyuridine 5'-monophosphate to the antineoplastic drug 5-fluoro-2'-deoxyuridine in human erythrocytes. Cancer Research, 49(12), 3249-3254. Retrieved from [Link]

-

Uridine phosphorylase, eukaryotic (IPR010059). (n.d.). InterPro. Retrieved from [Link]

-

Higley, B., Oakes, J., De Mello, J., & Giles, G. R. (1982). Pyrimidine nucleoside phosphorylase activity in tumour and matched normal gastrointestinal mucosa. British Journal of Cancer, 46(6), 1072-1075. Retrieved from [Link]

-

Significance of 5-Fluorouracil-related Enzyme Activities in Predicting Sensitivity to 5-Fluorouracil in Bladder Carcinoma. (2012). Anticancer Research, 32(6), 2289-2294. Retrieved from [Link]

-

N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. (2015). Frontiers in Chemistry, 3, 35. Retrieved from [Link]

-

Evrard, A., Cuq, P., Ciccolini, J., Vian, L., & Cano, J. P. (2002). Overexpression of pyrimidine nucleoside phosphorylase enhances the sensitivity to 5'-deoxy-5-fluorouridine in tumour cells in vitro and in vivo. European Journal of Cancer, 38(5), 712-717. Retrieved from [Link]

-

Pyrimidine-nucleoside phosphorylase. (n.d.). In Wikipedia. Retrieved from [Link]

-

Folic Acid-Metabolizing Enzymes Regulate the Antitumor Effect of 5-Fluoro-2′-Deoxyuridine in Colorectal Cancer Cell Lines. (2015). PLOS ONE, 10(7), e0134339. Retrieved from [Link]

-

EC 2.4.2.2 - pyrimidine-nucleoside phosphorylase. (n.d.). BRENDA. Retrieved from [Link]

-

el Kouni, M. H., Naguib, F. N., & Cha, S. (1985). Role of uridine phosphorylase in the anabolism of 5-fluorouracil. Biochemical Pharmacology, 34(19), 3499-3504. Retrieved from [Link]

-

MODELING OF 5-FLUOROURACIL INFULENCE ON ACTIVITY OF ITS' METABOLIC ENZYMES. (n.d.). Retrieved from [Link]

-

Quantitative Analysis of the Enzymes Associated with 5-Fluorouracil Metabolism in Prostate Cancer Biopsies. (2010). The Journal of Urology, 183(4), 1629-1634. Retrieved from [Link]

-

A novel structural mechanism for redox regulation of uridine phosphorylase 2 activity. (2011). The Journal of Biological Chemistry, 286(32), 28269-28277. Retrieved from [Link]

- Process for production of 5-fluorouracil and its derivatives. (1978). U.S. Patent No. 4,122,251.

- Method for preparing 5-fluorouracil. (2015). Chinese Patent No. CN104447576A.

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2007). Molecules, 12(4), 890-902. Retrieved from [Link]

-

Uridine phosphorylase. (2020, March 23). In Proteopedia. Retrieved from [Link]

-

The enzymatic synthesis of 5-fluorouridine 5'-phosphate. (1959). The Journal of Biological Chemistry, 234, 2998-3002. Retrieved from [Link]

- Synthesis process of 5-fluorouracil derivatives. (2011). Chinese Patent No. CN102060940A.

Sources

- 1. A short review on various synthetic routes of Fluorouracil (5-FU) and its remarkable activity as anti-cancer drug | PPTX [slideshare.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US4122251A - Process for production of 5-fluorouracil and its derivatives - Google Patents [patents.google.com]

- 7. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]

- 8. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 10. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. InterPro [ebi.ac.uk]

- 12. proteopedia.org [proteopedia.org]

- 13. Enzymatic conversion of 5-fluoro-2'-deoxyuridine to 5-fluorouracil or 5-fluoro-2'-deoxyuridine 5'-monophosphate in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specificity of pyrimidine nucleoside phosphorylases and the phosphorolysis of 5-fluoro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrimidine-nucleoside phosphorylase - Wikipedia [en.wikipedia.org]

- 16. Overexpression of pyrimidine nucleoside phosphorylase enhances the sensitivity to 5'-deoxy-5-fluorouridine in tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Significance of 5-Fluorouracil-related Enzyme Activities in Predicting Sensitivity to 5-Fluorouracil in Bladder Carcinoma | Anticancer Research [ar.iiarjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. Role of uridine phosphorylase in the anabolism of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cancer drug precursor designed to reduce toxic side effects | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]

5-Fluoro-2-hydroxypyrimidine CAS number 2022-78-8

An In-Depth Technical Guide to 5-Fluoro-2-hydroxypyrimidine (CAS 2022-78-8): A Cornerstone Fluorinated Building Block

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

Core Characteristics and Structural Elucidation

This compound (CAS: 2022-78-8) is a fluorinated organic compound recognized for its role as a versatile building block in the synthesis of high-value pharmaceutical agents.[1][2][3] The strategic placement of a fluorine atom onto the pyrimidine scaffold significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor in drug design.[1][2][3] It is also commonly known by its tautomeric name, 5-Fluoro-2(1H)-pyrimidinone.[4][5]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 2022-78-8 | |

| Molecular Formula | C₄H₃FN₂O | [6] |

| Molecular Weight | 114.08 g/mol | [6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 170-174 °C | [4][7] |

| Density | ~1.46 g/cm³ (Predicted) | [4][7] |

| pKa | 7.39 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in polar organic solvents | [5] |

The Critical Aspect of Tautomerism

A key feature of this compound is its existence in a tautomeric equilibrium between the aromatic hydroxy form and the non-aromatic keto (amide) form, 5-Fluoro-2(1H)-pyrimidinone.[4][8] In the solid state and in most solvent systems, the keto form is predominant. This equilibrium is crucial as it dictates the molecule's reactivity, particularly its behavior in alkylation and acylation reactions, which can occur at the nitrogen or oxygen atom depending on the reaction conditions. Understanding this dynamic is fundamental to predicting reaction outcomes and designing synthetic pathways.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2,4-Dichloro-5-fluoropyrimidine

This protocol synthesizes the intermediate 2-Chloro-5-fluoropyrimidine, which is then hydrolyzed.

Part A: Selective Reduction to 2-Chloro-5-fluoropyrimidine [9]1. System Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a condenser under an inert nitrogen atmosphere. 2. Reagent Charging: The flask is charged with 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and a suitable solvent (e.g., methanol or ethanol). 3. Catalyst Addition: A reduction catalyst, such as Palladium on Carbon (Pd/C) for hydrogenolysis or a metal powder like Zinc for metal reduction, is added carefully. 4. Reaction Execution:

- For Hydrogenolysis: The flask is purged with hydrogen gas (H₂), and the reaction is stirred at a controlled temperature (e.g., 25-40 °C) while maintaining a positive pressure of H₂.

- For Metal Reduction: The mixture is stirred, and the reaction progress is monitored.

- Work-up: Upon completion (monitored by TLC or GC-MS), the reaction mixture is filtered to remove the catalyst/metal. The filtrate is concentrated under reduced pressure to yield crude 2-chloro-5-fluoropyrimidine.

Part B: Hydrolysis to this compound [9]1. System Setup: A flask is set up for reflux. 2. Reagent Charging: The crude 2-chloro-5-fluoropyrimidine (1.0 eq) is dissolved in an aqueous solution.

- For Acidic Hydrolysis: Use an aqueous acid solution (e.g., HCl).

- For Alkaline Hydrolysis: Use an aqueous base solution (e.g., NaOH).

- Reaction Execution: The mixture is heated to reflux and maintained until the reaction is complete. The choice between acidic and alkaline conditions can influence reaction time and impurity profiles.

- Isolation and Purification: The reaction mixture is cooled. The pH is adjusted to neutrality, which typically causes the product to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity, which allows for its elaboration into more complex molecular targets.

Conversion to 2-Chloro-5-fluoropyrimidine

A cornerstone reaction is the conversion of the hydroxyl/oxo group into a chloro group, a superior leaving group for nucleophilic aromatic substitution reactions. This transformation is reliably achieved using phosphoryl chloride (POCl₃). [4][8] Protocol: Chlorination with POCl₃

-

Caution: POCl₃ is highly corrosive and reacts violently with water. This procedure must be conducted in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: this compound is suspended in an excess of POCl₃. A catalytic amount of a phase-transfer catalyst or a tertiary amine (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.

-

Execution: The mixture is heated to reflux (approx. 105 °C) and maintained for several hours until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature. The excess POCl₃ is carefully quenched by slowly pouring the mixture onto crushed ice. This is a highly exothermic process. The resulting aqueous solution is neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated to yield 2-Chloro-5-fluoropyrimidine.

Applications in Medicinal Chemistry and Drug Discovery

The fluorinated pyrimidine core is a privileged scaffold in medicinal chemistry, mimicking natural nucleobases to interfere with biological processes.

-

Antiviral Agents: As an analogue of uracil, this compound is a key starting material for the synthesis of novel nucleoside analogues. [10]These analogues can be phosphorylated in vivo to triphosphates, which act as competitive inhibitors or chain terminators for viral RNA or DNA polymerases, thus exhibiting broad-spectrum antiviral activity. [11][12][13]* Anticancer Agents: The compound is structurally related to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). It serves as an intermediate for derivatives and prodrugs designed to improve the therapeutic index of 5-FU. [9][14]For instance, 5-Fluoro-pyrimidinone (5FP) has been investigated as an oral prodrug that is converted to 5-FU in the body. [15]* Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands, enabling the synthesis of metal complexes with interesting magnetic or catalytic properties, such as the dinuclear manganese complex [Mn₂(Fpymo)₄(H₂O)₄]. [4][8]

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

-

GHS Hazard Classification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). [16]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. When handling the solid powder, use a dust mask (e.g., N95) or work in a ventilated enclosure to avoid inhalation. [17]* Handling Procedures: Use only in a well-ventilated area, preferably a chemical fume hood. [17]Avoid generating dust. Wash hands thoroughly after handling. [6][17]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [4][17]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its unique combination of a fluorinated pyrimidine core and versatile reactivity makes it a high-value building block for constructing novel therapeutic agents. A thorough understanding of its properties, tautomerism, synthesis, and reactivity is essential for any scientist looking to leverage its potential in drug discovery and development.

References

- This compound | 2022-78-8 - ChemicalBook. (URL: )

- This compound CAS#: 2022-78-8 - ChemicalBook. (URL: )

- This compound 2022-78-8 wiki - Guidechem. (URL: )

- 2022-78-8, this compound Formula - ECHEMI. (URL: )

- CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google P

-

5-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2762864 - PubChem. (URL: [Link])

-

This compound (97%) - Amerigo Scientific. (URL: [Link])

-

This compound | CAS#:2022-78-8 | Chemsrc. (URL: [Link])

-

Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PNAS. (URL: [Link])

-

DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review* | Asian Journal of Physics. (URL: [Link])

-

Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins - PubMed Central. (URL: [Link])

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review - YouTube. (URL: [Link])

-

Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives | The Journal of Physical Chemistry - ACS Publications. (URL: [Link])

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (URL: [Link])

-

Synthesis of 2'-Deoxy-2'-β-Fluoro-4'-Azido-5-Fluorouridine as a Potential Anti-HIV Agent - ResearchGate. (URL: [Link])

-

Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])

-

Synthesis and antiviral activity of 5'-deoxypyrazofurin - PubMed. (URL: [Link])

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. (URL: [Link])

-

Spectroscopy Handouts (NMR, IR, Mass Spec) Dr. Laurie Starkey, Cal Poly Pomona. (URL: [Link])

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. (URL: [Link])

-

Bio-Based Building Blocks from 5-Hydroxymethylfurfural via 1-Hydroxyhexane-2,5-dione as Intermediate - ResearchGate. (URL: [Link])

-

Bio-based building blocks from 5-hydroxymethylfurfural via 1-hydroxyhexane-2,5-dione as intermediate - NIH. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 2022-78-8 [amp.chemicalbook.com]

- 5. CAS 2022-78-8: 5-Fluoro-2(1H)-pyrimidinone | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 2022-78-8 [chemicalbook.com]

- 9. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]